

# Application Notes and Protocols: Chelation Chemistry for Titanium-45 Radiopharmaceuticals

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Compound of Interest		
Compound Name:	Titanium-45	
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### Introduction

**Titanium-45** (<sup>45</sup>Ti) is an emerging positron-emitting radionuclide with significant potential for clinical applications in positron emission tomography (PET) imaging. Its favorable decay characteristics, including a half-life of 3.08 hours, a high positron branching ratio (85%), and low mean positron energy (0.439 MeV), offer the promise of high-resolution imaging.[1][2][3] The development of stable <sup>45</sup>Ti-based radiopharmaceuticals hinges on the use of appropriate chelation chemistry to securely sequester the Ti(IV) cation and prevent its hydrolysis under physiological conditions. These application notes provide an overview of the key chelators, detailed experimental protocols for radiolabeling, and quality control assays relevant to the development of <sup>45</sup>Ti radiopharmaceuticals.

## **Chelator Selection for Titanium-45**

The high charge density of the Ti(IV) ion necessitates the use of strong, multidentate chelators to form stable complexes. Several classes of chelators have been investigated for their ability to coordinate with <sup>45</sup>Ti. The selection of a chelator is critical and influences the radiolabeling efficiency, in vitro and in vivo stability, and ultimately the imaging performance of the radiopharmaceutical. Key chelators explored for **Titanium-45** include:



- Deferoxamine (DFO): A hexadentate chelator widely used in nuclear medicine, DFO has been successfully used to chelate <sup>45</sup>Ti.[2][4]
- Hydroxypyridinones (HOPOs): These chelators, particularly tris-hydroxypyridinone (THP)
   derivatives, have shown promise for <sup>45</sup>Ti complexation under mild conditions.[3][5][6]
- Salan Ligands: Salan-type chelators have been investigated for their ability to form stable complexes with titanium.[7]
- Catechol-based Chelators: Ligands incorporating catechol moieties, such as TREN-CAM, have demonstrated efficient <sup>45</sup>Ti chelation.[5]
- Deferiprone: This bidentate chelator has also been explored for its potential in **Titanium-45** chelation.[5]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for the radiolabeling and stability of various <sup>45</sup>Ti complexes.

Chelator/Comp ound	Radiolabeling Conditions	Radiochemical Yield (RCY)	Specific Activity (MBq/nmol)	Reference
DFO-DUPA	pH 11, 37°C, 1 h	> 95%	Not Reported	[5]
LDFC-DUPA	pH 9, 50°C, 30 min	92 ± 7%	Not Reported	[8]
THP-PSMA	pH 8, 37°C	> 95%	5.6	[3]
(salan)Ti(dipic)	Not specified, 15 min	Confirmed by HPLC/radio-TLC	Not Reported	[7]
TREN-CAM	pH 6, 37°C	Not Reported	10.36	[5]
ТНРМе	рН 7-10, 37°С	Not Reported	2.59	[5]



Chelator/Comp ound	In Vitro Serum Stability (% intact)	In Vivo Tumor Uptake (%ID/g)	Animal Model	Reference
[ <sup>45</sup> Ti]Ti-DFO- DUPA	86 ± 9% at 6 h	2.3 ± 0.3 (LNCaP)	LNCaP & PC3 tumor-bearing mice	[5]
[ <sup>45</sup> Ti]Ti-LDFC- DUPA	33 ± 11% at 1 h	Not Reported	Not Reported	[5]
[ <sup>45</sup> Ti]Ti-THP- PSMA	Stable up to 6 h	1.6 ± 0.27 (LNCaP)	LNCaP & PC3 tumor-bearing mice	[3]
[ <sup>45</sup> Ti]salan-Ti-CA- PSMA	80% at 4 h (mouse serum)	Not Reported	Not Reported	[7]
[ <sup>45</sup> Ti]Ti-TREN- CAM	100% at 6 h (mouse serum)	Promising in vivo stability	Not specified	[5]
[ <sup>45</sup> Ti]Ti-THPMe	100% at 6 h (mouse serum)	Signs of decomplexation	Not specified	[5]

# **Experimental Protocols**

## **Protocol 1: Production and Purification of Titanium-45**

**Titanium-45** can be produced via the <sup>45</sup>Sc(p,n)<sup>45</sup>Ti nuclear reaction on a medical cyclotron.[3]

#### Materials:

- Natural scandium foil target
- TR24 cyclotron or similar
- 6N HCI
- AG50W-X8 cation exchange resin or similar



Citric acid (1 M)

#### Procedure:

- Irradiate the natural scandium foil target with protons.
- Dissolve the irradiated target in 6N HCl.
- Load the dissolved target solution onto a cation exchange column (e.g., AG50W-X8 resin).
- Wash the column with appropriate solvents to remove impurities.
- Elute the purified <sup>45</sup>Ti using 1 M citric acid.[5]

## Protocol 2: Radiolabeling of DFO-DUPA with <sup>45</sup>Ti

#### Materials:

- Purified <sup>45</sup>Ti in citric acid
- DFO-DUPA conjugate solution
- HEPES buffer (1 M)
- Sterile water for injection
- Radio-HPLC system for quality control

#### Procedure:

- To a sterile reaction vial, add the DFO-DUPA conjugate solution.
- Add a sufficient volume of 1 M HEPES buffer to adjust the pH to 11.
- Add the purified <sup>45</sup>Ti solution to the vial.
- Incubate the reaction mixture at 37°C for 1 hour.[5]
- Perform quality control using radio-HPLC to determine the radiochemical yield.



## Protocol 3: Radiolabeling of THP-PSMA with <sup>45</sup>Ti

#### Materials:

- Purified <sup>45</sup>Ti as [<sup>45</sup>Ti]Ti-citrate
- THP-PSMA precursor
- Sodium bicarbonate solution
- Sterile water for injection
- Radio-HPLC and/or instant thin-layer chromatography (iTLC) for quality control

#### Procedure:

- To a sterile reaction vial containing the THP-PSMA precursor, add the [45Ti]Ti-citrate solution.
- Adjust the pH of the reaction mixture to 8 using a sodium bicarbonate solution.
- Incubate the reaction at 37°C. Radiolabeling is typically rapid, and >95% yield can be achieved under these mild conditions.[3]
- Verify the radiochemical purity using radio-HPLC or iTLC.

## **Protocol 4: In Vitro Serum Stability Assay**

#### Materials:

- Radiolabeled <sup>45</sup>Ti-complex
- Fresh mouse or human serum
- Phosphate-buffered saline (PBS)
- Incubator at 37°C
- Radio-TLC or radio-HPLC system



#### Procedure:

- Add a small aliquot of the purified radiolabeled <sup>45</sup>Ti-complex to a vial containing fresh serum.
- Incubate the mixture at 37°C.
- At various time points (e.g., 1, 2, 4, 6 hours), take an aliquot of the mixture.
- Analyze the aliquot using radio-TLC or radio-HPLC to determine the percentage of the intact radiolabeled complex versus dissociated <sup>45</sup>Ti or other radiochemical impurities.[5]

## **Protocol 5: Ex Vivo Biodistribution Study**

#### Materials:

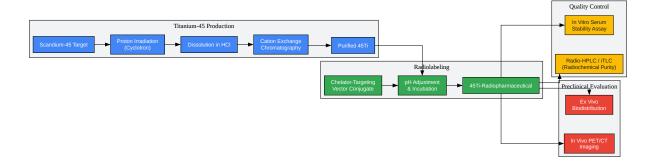
- Radiolabeled <sup>45</sup>Ti-complex formulated for injection
- Tumor-bearing animal models (e.g., mice with LNCaP xenografts)
- Anesthesia
- · Gamma counter
- Dissection tools
- Saline

#### Procedure:

- Administer a known quantity of the radiolabeled <sup>45</sup>Ti-complex to the tumor-bearing animals via tail vein injection.
- At predetermined time points post-injection (e.g., 1, 2, 4 hours), euthanize the animals.
- Dissect and collect organs of interest (e.g., tumor, blood, liver, kidneys, muscle, bone).
- Weigh each organ and measure the radioactivity using a calibrated gamma counter.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[8]



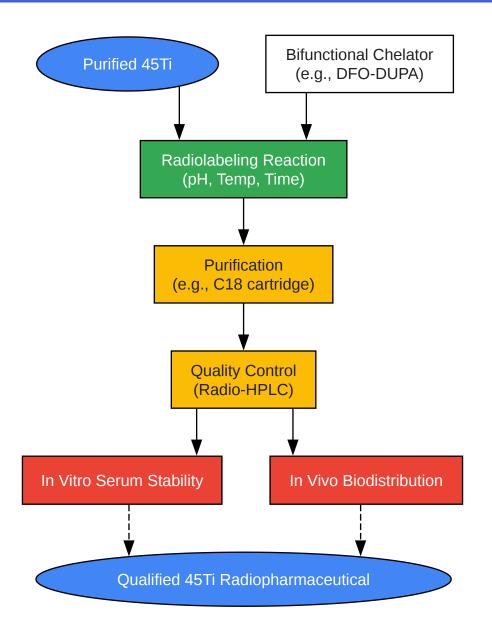
## **Visualizations**



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Caption: General workflow for the development of **Titanium-45** radiopharmaceuticals.





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Caption: Workflow for radiolabeling and stability testing of a <sup>45</sup>Ti-radiopharmaceutical.

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